molecular formula C10H10ClN3O4S B13369008 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13369008
M. Wt: 303.72 g/mol
InChI Key: CPCIUEQJCKCMEC-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles It is characterized by the presence of a triazole ring substituted with a sulfonyl group attached to a 4-chloro-2,5-dimethoxyphenyl moiety

Preparation Methods

The synthesis of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane or acetonitrile.

    Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 1H-1,2,4-triazole and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological research to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole can be compared with other sulfonyl triazoles, such as:

    1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: This compound has a similar sulfonyl group but differs in the presence of a piperazine ring instead of a triazole ring.

    1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole: This compound contains an imidazole ring instead of a triazole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10ClN3O4S

Molecular Weight

303.72 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O4S/c1-17-8-4-10(9(18-2)3-7(8)11)19(15,16)14-6-12-5-13-14/h3-6H,1-2H3

InChI Key

CPCIUEQJCKCMEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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